molecular formula C20H21NO4S B2428445 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methoxybenzamide CAS No. 863444-03-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methoxybenzamide

Cat. No. B2428445
CAS RN: 863444-03-5
M. Wt: 371.45
InChI Key: PNTMKMRMGFJFER-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methoxybenzamide, also known as DMTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTT is a member of the class of compounds known as benzamides, which have been studied for their ability to modulate various biological processes.

Scientific Research Applications

Dopamine Receptor Ligands

  • Research has identified compounds structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methoxybenzamide that act as potent and selective dopamine D(3) receptor ligands. This has implications for the development of treatments for disorders involving the dopaminergic system, such as Parkinson's disease (Leopoldo et al., 2002).

Antimicrobial Screening

  • Some derivatives of this compound have been synthesized and shown to have significant in vitro antibacterial and antifungal activities. This indicates potential for the treatment of microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Radiolabelled Compounds for PET Imaging

  • Radiolabelled derivatives of these compounds, such as [11C]L-159,884, have been developed for positron emission tomography (PET) imaging. These compounds can be used to study the AT1 receptor, which plays a significant role in cardiovascular physiology (Hamill et al., 1996).

Psycho- and Neurotropic Profiling

  • Novel derivatives have been studied for their psycho- and neurotropic properties in vivo. This research could lead to the development of new psychoactive drugs (Podolsky et al., 2017).

Antiproliferative Activity and Molecular Docking

  • Compounds structurally related have been synthesized and shown to possess marked inhibition against various cancer cell lines, displaying promising anticancer activity. Molecular docking studies indicate their potential as cancer inhibitors (Huang et al., 2020).

Anti-HIV-1 Activity

  • Some novel derivatives have demonstrated significant anti-HIV-1 activity, suggesting potential for development as anti-HIV drugs (Aslam et al., 2014).

Electrochemical Oxidation Studies

  • Electrochemical oxidation studies of amino-substituted derivatives have been conducted, contributing to the understanding of the antioxidant activity of these compounds (Jovanović et al., 2020).

Antiviral Activity Against Enterovirus 71

  • Some derivatives have shown promising results as inhibitors of Enterovirus 71, which causes hand, foot, and mouth disease. This offers potential for developing new antiviral drugs (Ji et al., 2013).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-15-7-4-5-10-19(15)21(17-11-12-26(23,24)14-17)20(22)16-8-6-9-18(13-16)25-2/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTMKMRMGFJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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